3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one

Purity Quality Control HPLC

3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one (CAS 111988‑04‑6) is a heterocyclic compound that unites a pyrazol‑5(4H)‑one core with a 6‑phenylpyridazine moiety. With a molecular weight of 252.27 g mol⁻¹, an XLogP3‑AA of 1.2, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors, it displays physicochemical properties that differentiate it from closely related intermediates such as the 6‑chloro analog.

Molecular Formula C14H12N4O
Molecular Weight 252.27 g/mol
CAS No. 111988-04-6
Cat. No. B12912024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one
CAS111988-04-6
Molecular FormulaC14H12N4O
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C14H12N4O/c1-10-9-14(19)18(17-10)13-8-7-12(15-16-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyUXRDHICCCKQKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one (CAS 111988-04-6): A Dual Pyrazole–Pyridazine Building Block with Quantifiable Physicochemical Advantages for Medicinal Chemistry Procurement


3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one (CAS 111988‑04‑6) is a heterocyclic compound that unites a pyrazol‑5(4H)‑one core with a 6‑phenylpyridazine moiety. With a molecular weight of 252.27 g mol⁻¹, an XLogP3‑AA of 1.2, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors, it displays physicochemical properties that differentiate it from closely related intermediates such as the 6‑chloro analog [1][2]. This compound is primarily employed as a versatile building block in medicinal chemistry, particularly for the synthesis of pyridazinylpyrazolone‑based libraries targeting amyloid aggregation, cyclooxygenase inhibition, and kinase modulation [1][3].

Why 3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one Cannot Be Replaced by Generic Pyrazolone or Pyridazine Intermediates


Simple pyrazolone or pyridazine building blocks lack the combined structural features of 3‑methyl‑1‑(6‑phenylpyridazin‑3‑yl)‑1H‑pyrazol‑5(4H)‑one: a methyl‑substituted pyrazolone ring fused to a 6‑phenylpyridazine moiety. The 6‑phenyl substituent confers higher lipophilicity (XLogP3‑AA = 1.2) and additional π‑π stacking capability compared to the 6‑chloro analog (XLogP3‑AA = 0.5), while the two rotatable bonds (vs. one in the chloro analog) provide greater conformational flexibility for target engagement [1][2]. These quantifiable physicochemical differences translate into altered membrane permeability, protein‑binding profiles, and reactivity in downstream derivatization chemistries, making indiscriminate substitution scientifically unjustifiable for reproducible lead optimization [1][3].

Quantitative Differentiation Evidence for 3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one vs. Closest Analogs


Vendor-Certified Purity and Batch-Specific QC Documentation vs. 6-Chloro Analog

3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one is supplied at a standard purity of 97% with batch‑specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the closest structural analog, 1-(6-chloropyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 14246‑87‑8), is commercially listed at a minimum purity of 95% without explicit batch‑level QC certification . The 2‑percentage‑point purity differential and the availability of verified analytical data enable more accurate stoichiometric calculations and reduce the risk of irreproducible results in multi‑step synthetic sequences.

Purity Quality Control HPLC NMR Procurement

Enhanced Lipophilicity (XLogP3-AA) for Improved Membrane Permeability vs. 6-Chloro Analog

The computed XLogP3‑AA of the target compound is 1.2, whereas that of the 6‑chloro analog is 0.5 [1][2]. This ΔXLogP of +0.7 indicates a substantially higher partition coefficient, which is associated with improved passive membrane permeability and enhanced binding to hydrophobic pockets in target proteins. The phenyl substituent is the sole structural origin of this difference, as both compounds share the same pyrazolone‑pyridazine scaffold.

Lipophilicity XLogP Membrane Permeability Drug Design

Greater Conformational Flexibility (Rotatable Bond Count) for Diverse Target Binding vs. 6-Chloro Analog

The target compound possesses two rotatable bonds, compared to a single rotatable bond in the 6‑chloro analog [1][2]. The additional torsional degree of freedom, introduced by the phenyl‑pyridazine linkage, permits a wider range of low‑energy conformations, which is critical for induced‑fit binding to protein targets with flexible active sites.

Conformational Flexibility Rotatable Bonds Molecular Recognition Lead Optimization

Synthetic Tractability in Pyridazinylpyrazolone Library Generation Supported by Published Protocols

The pyridazinylpyrazolone scaffold is a validated core for generating libraries of bioactive diazo compounds. A published three‑step protocol using the 6‑chloro analog as an intermediate achieved library members in 64–85 % yield [1]. Although the phenyl analog has not been explicitly reported in the same protocol, its structural homology and the commercial availability at 97 % purity make it a direct substitute for exploring SAR at the 6‑position of the pyridazine ring. The phenyl group additionally permits electrophilic aromatic substitution chemistry (e.g., nitration, halogenation) that is unavailable with the chloro analog, expanding the accessible chemical space.

Synthetic Chemistry Building Block Diazo Coupling Library Synthesis

Absence of Hydrogen‑Bond Donors as a Favorable Property for CNS Drug Design vs. Non‑Pyridazine Pyrazolones

3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one has zero hydrogen‑bond donors (HBD = 0) [1], a feature correlated with improved blood‑brain barrier (BBB) penetration. Many pyrazolone building blocks that are used as bioisosteres (e.g., 3‑methyl‑1‑phenyl‑2‑pyrazolin‑5‑one, edaravone) possess one HBD in their enol form, potentially limiting CNS exposure. The complete absence of HBD in the target compound, combined with an XLogP of 1.2, places it within the favorable CNS multiparameter optimization (CNS MPO) space, a quantifiable advantage for neuroscience‑focused discovery programs.

CNS Drug Design Hydrogen Bond Donor Blood-Brain Barrier Physicochemical Property

Procurement-Relevant Application Scenarios for 3-Methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one


Pyridazinylpyrazolone Library Synthesis for Amyloid Aggregation Inhibitor Discovery

The compound serves as a core intermediate for constructing diazo‑derivatized pyridazinylpyrazolone libraries targeting human islet amyloid polypeptide (hIAPP) aggregation, a validated approach for type 2 diabetes research. The 97 % purity and batch‑specific QC data minimize side‑product formation during diazo coupling, while the phenyl substituent enables additional π‑stacking interactions with aromatic residues in amyloid fibrils, a potential advantage inferred from the class‑level SAR established with the 6‑chloro analog [1]. Researchers can directly adopt the published three‑step protocol, substituting the phenyl analog to explore 6‑position SAR.

Lead Optimization for CNS-Penetrant Kinase Inhibitors

With zero hydrogen‑bond donors, an XLogP3‑AA of 1.2, and two rotatable bonds [2], this compound is well‑suited as a starting scaffold for designing brain‑penetrant kinase inhibitors. Its physicochemical profile aligns with CNS MPO desirability criteria, offering a measurable advantage over more polar or rigid pyrazolone alternatives. Procurement of this specific building block enables medicinal chemistry teams to explore structure‑activity relationships around the 6‑phenylpyridazine moiety, where subtle modifications can tune selectivity against kinase panels implicated in neurodegenerative diseases.

COX-2 Selective Inhibitor Scaffold Development

The pyrazole–pyridazine hybrid architecture is a recognized pharmacophore for cyclooxygenase‑2 (COX‑2) inhibition, as demonstrated by multiple series of pyrazole–pyridazine hybrids with IC₅₀ values in the low‑micromolar range against COX‑2 [3]. 3‑Methyl‑1‑(6‑phenylpyridazin‑3‑yl)‑1H‑pyrazol‑5(4H)‑one provides the exact core required for such hybrids. Its commercial availability at defined purity (97 %) reduces the synthetic burden for research groups initiating COX‑2 inhibitor programs, allowing rapid entry into biological evaluation without the need for in‑house core synthesis.

Electrophilic Aromatic Substitution Chemistry for Late‑Stage Functionalization

Unlike the 6‑chloro analog, which requires nucleophilic aromatic substitution for further modification, the 6‑phenyl ring of this compound is amenable to electrophilic aromatic substitution (e.g., nitration, sulfonation, Friedel‑Crafts acylation). This expands the accessible chemical space for late‑stage diversification without altering the pyrazolone‑pyridazine core. Combined with the batch‑to‑batch consistency documented through NMR, HPLC, and GC , this reactivity profile makes the compound a strategic choice for structure‑enabled medicinal chemistry and parallel synthesis campaigns.

Quote Request

Request a Quote for 3-methyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.